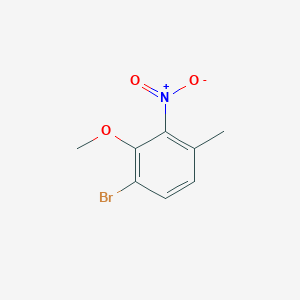

1-Bromo-2-methoxy-4-methyl-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Bromo-2-methoxy-4-methyl-3-nitrobenzene” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H6BrNO3 .

Synthesis Analysis

The synthesis of “1-Bromo-2-methoxy-4-methyl-3-nitrobenzene” can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . It can also be synthesized by oxidation of primary amines .Molecular Structure Analysis

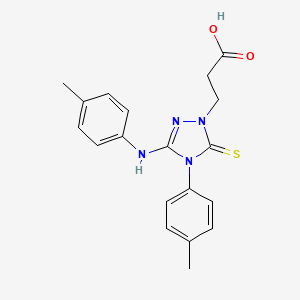

The molecular structure of “1-Bromo-2-methoxy-4-methyl-3-nitrobenzene” can be represented by the formula C7H6BrNO3 . The average mass is 232.031 Da and the monoisotopic mass is 230.953094 Da .Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-2-methoxy-4-methyl-3-nitrobenzene” can be complex. For instance, it can undergo electrophilic substitution reactions where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-methoxy-4-methyl-3-nitrobenzene” include a molecular weight of 246.06 and a melting point between 97-99 degrees Celsius .Applications De Recherche Scientifique

Polymer Solar Cells Enhancement

1-Bromo-2-methoxy-4-methyl-3-nitrobenzene, when added to the active layer of polymer solar cells (PSCs), significantly enhances the power conversion efficiency (PCE) by over 57% compared to reference cells without this compound. This improvement is attributed to the formation of electron transfer complexes that facilitate excitonic dissociation at the donor–acceptor interface and reduce excitonic recombination to the ground state. These effects are crucial for the optimal performance of PSCs, highlighting the potential of 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene in solar energy applications (G. Fu et al., 2015).

Surface Engineering and Molecular Electronics

The chemical grafting of benzene derivatives, including nitro-, bromo-, and methoxybenzene, onto Si(111) surfaces has been explored for electronic structure modification. This research demonstrates the potential of such chemical modifications in tailoring the electronic properties of silicon surfaces for applications in molecular electronics and surface engineering. By adjusting the molecular orbital density of states through molecule-substrate interactions, these modifications can significantly impact the electronic features of the surface (R. Hunger et al., 2006).

Synthetic Applications in Organic Chemistry

The synthesis of 1H-Indazoles from imidates and nitrosobenzenes via synergistic rhodium/copper catalysis represents a significant advancement in organic synthesis. This method showcases the utility of 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene in constructing complex nitrogen-containing heterocycles, which are valuable in pharmaceutical chemistry and materials science. The process highlights the efficiency and functional group tolerance of this synthetic route, providing a versatile tool for organic chemists (Qiang Wang & Xingwei Li, 2016).

Electrochemical Applications

Research into the electrochemical degradation of nitrobenzene using an oxygen-diffusion cathode has revealed the catalytic effects of Fe2+ and Cu2+ ions under UVA light. This study illuminates the potential of 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene in environmental remediation, particularly in the treatment of nitroaromatic pollutants. The findings contribute to our understanding of advanced oxidation processes and offer a promising approach for the electrochemical treatment of contaminated water (E. Brillas et al., 2004).

Mécanisme D'action

Propriétés

IUPAC Name |

1-bromo-2-methoxy-4-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-3-4-6(9)8(13-2)7(5)10(11)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAOIEWKLJOSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methoxy-4-methyl-3-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2714453.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2714454.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide](/img/structure/B2714455.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2714457.png)

![[4-[(3-Fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2714464.png)

![3-[(3-Phenylpropanoyl)amino]benzoic acid](/img/structure/B2714469.png)